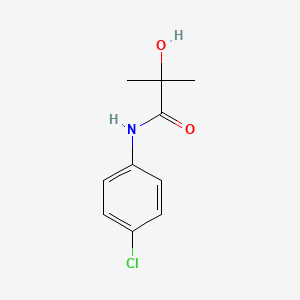
2,4-Bis(p-aminophenyl)-4-methyl-1-pentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(p-aminophenyl)-4-methyl-1-pentene is an organic compound characterized by the presence of two p-aminophenyl groups attached to a 4-methyl-1-pentene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene typically involves the reaction of 4-methyl-1-pentene with p-nitroaniline, followed by a reduction process to convert the nitro groups to amino groups. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient conversion and high yield. The choice of solvents, temperature, and pressure conditions are optimized to achieve the desired purity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitro groups can be reduced back to amino groups using hydrogen gas and a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the original amino compound.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,4-Bis(p-aminophenyl)-4-methyl-1-pentene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive amino groups.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene involves its interaction with various molecular targets through its amino groups. These groups can form hydrogen bonds, participate in nucleophilic attacks, and engage in other chemical interactions, influencing the compound’s reactivity and functionality. The pathways involved include nucleophilic substitution and addition reactions, which are crucial for its applications in synthesis and material science .
Comparación Con Compuestos Similares
- Bis(4-aminophenyl) disulfide
- Bis(4-aminophenyl) ether
- Bis(4-aminophenyl) methane
Comparison: 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene is unique due to its 4-methyl-1-pentene backbone, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific structural attributes, such as in the synthesis of specialized polymers and materials .
Propiedades
Número CAS |
62741-12-2 |
|---|---|
Fórmula molecular |
C18H22N2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
4-[4-(4-aminophenyl)-4-methylpent-1-en-2-yl]aniline |
InChI |
InChI=1S/C18H22N2/c1-13(14-4-8-16(19)9-5-14)12-18(2,3)15-6-10-17(20)11-7-15/h4-11H,1,12,19-20H2,2-3H3 |
Clave InChI |
KSNRJOXTTHDGNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=C)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B13926924.png)

![4-Bromo-6-nitrobenzo[d]thiazole](/img/structure/B13926934.png)
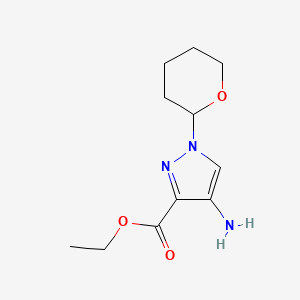

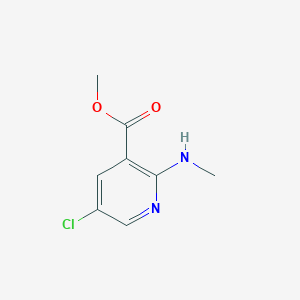
![6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B13926960.png)
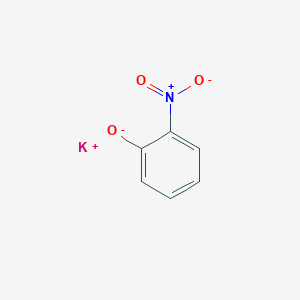
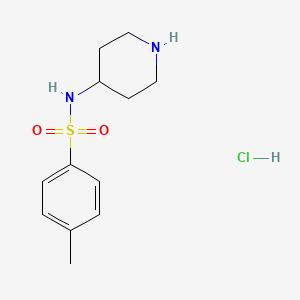
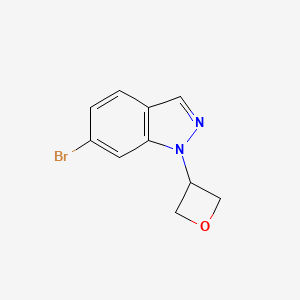
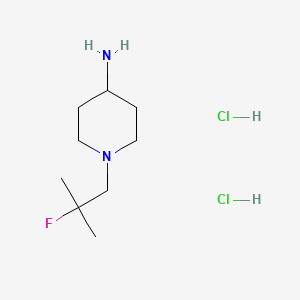
![[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid](/img/structure/B13926987.png)
![6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B13926989.png)
